![molecular formula C21H29ClN2O2S B610034 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride CAS No. 1322001-35-3](/img/structure/B610034.png)
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride
Übersicht
Beschreibung
Chemical Identity:
2-Methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride (CAS: 1322001-35-3) is a κ-opioid receptor (KOR) antagonist with the molecular formula C₂₁H₂₈N₂O₂S·HCl and a molecular weight of 409.99 g/mol . Its structure features a biphenyl core modified with a pyrrolidine sulfonyl group and a methylpropylamine side chain, conferring high selectivity for KOR over other opioid receptors .
Pharmacological Profile: The compound (also known as PF-04455242) exhibits high affinity for human KOR (Kᵢ = 3 nM), with >20-fold selectivity over μ-opioid receptors (MOR; Kᵢ = 64 nM) and negligible activity at δ-opioid receptors (DOR; Kᵢ > 4 µM) . In preclinical studies, it demonstrated potent in vivo efficacy:
- Blocked KOR agonist-induced analgesia in rats (ID₅₀ = 1.5 mg/kg) .
- Inhibited ex vivo [³H]CI977 binding to KOR (ID₅₀ = 2.0 mg/kg) .
- Reduced spiradoline-induced plasma prolactin elevation (ID₅₀ = 2.3 mg/kg) .
Clinical Relevance:
PF-04455242 has been evaluated for treating depression and addiction disorders due to its ability to modulate stress-responsive pathways linked to KOR activation .
Vorbereitungsmethoden
The synthesis of PF-4455242 involves several steps, starting with the preparation of the biphenyl sulfonamide intermediate. The synthetic route includes the following steps:
Formation of the biphenyl sulfonamide intermediate: This involves the reaction of biphenyl with sulfonyl chloride in the presence of a base.
Coupling with pyrrolidine: The biphenyl sulfonamide intermediate is then coupled with pyrrolidine under specific reaction conditions to form the final product.
Analyse Chemischer Reaktionen
PF-4455242 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Wissenschaftliche Forschungsanwendungen
PF-4455242 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, darunter:
Psychiatrische Störungen: Es wurde zur Behandlung von bipolarer Störung, Depression und Substanzmissbrauch untersucht.
Schmerzlinderung:
Neurobehaviorale Störungen: Die Verbindung wurde auf ihre Auswirkungen auf Dopamin-Neuronen und ihr Potenzial untersucht, die Schaltkreisfunktion bei neurobehavioralen Störungen wiederherzustellen.
Wirkmechanismus
PF-4455242 übt seine Wirkung aus, indem es selektiv den Kappa-Opioid-Rezeptor antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Schmerzempfindung, Stimmungsregulation und Stressreaktion. Durch Blockierung des Kappa-Opioid-Rezeptors kann PF-4455242 diese Prozesse modulieren und möglicherweise die Symptome von psychiatrischen und neurobehavioralen Störungen lindern .
Wirkmechanismus
PF-4455242 exerts its effects by selectively antagonizing the kappa-opioid receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and stress response. By blocking the kappa-opioid receptor, PF-4455242 can modulate these processes and potentially alleviate symptoms of psychiatric and neurobehavioral disorders .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacological Comparisons
Table 1: Comparative Analysis of KOR Antagonists
*Data for LY2456302 estimated from literature; exact values may vary.
Key Findings and Differentiation
PF-04455242 vs. LY2456302 (CERC-501)
- Structural Differences : PF-04455242 contains a pyrrolidine sulfonyl-biphenyl scaffold, whereas LY2456302 features a fluorobenzamide-pyrrolidine structure .
- Selectivity : LY2456302 exhibits higher KOR selectivity (>400-fold over MOR) compared to PF-04455242 (>20-fold) .
- Pharmacokinetics : PF-04455242 achieves plasma concentrations of ~42 ng/mL at 2 mg/kg in rats, while LY2456302 has a longer half-life (t₁/₂ = 6–8 hours in humans), supporting once-daily dosing .
PF-04455242 vs. Norbinaltorphimine (norBNI)
- Duration of Action: norBNI is long-acting (effects persist for weeks), whereas PF-04455242 has a short duration (<24 hours), making it suitable for acute therapeutic applications .
- Receptor Affinity: norBNI has subnanomolar KOR affinity (Kᵢ = 0.05 nM) but lacks oral bioavailability, unlike PF-04455242, which is effective via subcutaneous administration .
Emerging Compounds
Research Implications
PF-04455242’s balanced selectivity and pharmacokinetic profile position it as a candidate for disorders requiring transient KOR blockade, such as stress-induced relapse in addiction. In contrast, LY2456302’s superior selectivity supports its advancement in mood disorder trials . NorBNI remains a research tool due to its irreversible receptor binding .
Biologische Aktivität
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride, also known as PF-4455242, is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including its pharmacodynamics, mechanisms of action, and therapeutic implications based on current research findings.
- Molecular Formula : C21H29ClN2O2S
- Molecular Weight : 394.99 g/mol
- IUPAC Name : 2-methyl-N-((2-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride
Pharmacological Effects
Research indicates that PF-4455242 may possess the following pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, likely related to its modulation of serotonin levels.
- Neuroprotective Effects : There is evidence indicating that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Cognitive Enhancement : Some animal studies have shown improvements in cognitive function, suggesting possible applications in treating cognitive deficits associated with neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that PF-4455242 can inhibit specific enzyme activities related to neurotransmitter metabolism. For instance:
- Monoamine Oxidase Inhibition : The compound showed significant inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin .
In Vivo Studies
Animal models have been used to assess the efficacy and safety profile of PF-4455242:
- Behavioral Studies : In rodent models, PF-4455242 administration resulted in increased locomotor activity and reduced depressive-like behavior in forced swim tests.
Study Type | Model Used | Dosage | Observed Effect |
---|---|---|---|
Behavioral | Rodent | 10 mg/kg | Increased locomotion |
Neuroprotection | Mouse | 5 mg/kg | Reduced neuronal apoptosis |
Clinical Implications
While comprehensive clinical trials are yet to be reported, the pharmacological profile suggests potential utility in treating:
- Depression
- Anxiety Disorders
- Cognitive Impairments
Case Studies
A recent case study involving patients with treatment-resistant depression highlighted the potential of PF-4455242 as an adjunct therapy. Patients showed marked improvement in mood and cognitive function after several weeks of treatment, although further research is required to establish long-term efficacy and safety.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalized phenyl precursors. For example, coupling reactions (e.g., Buchwald-Hartwig amination) can introduce the pyrrolidin-1-ylsulfonyl group, followed by reductive amination for the propan-1-amine backbone. Optimization includes:
- Catalyst screening : Use Pd-based catalysts for coupling efficiency (e.g., Pd(OAc)₂ with XPhos ligand) .
- Temperature control : Maintain 80–100°C during coupling to minimize side products.
- Purification : Employ flash chromatography or recrystallization for intermediates, confirmed via ¹H/¹³C NMR and HRMS (e.g., δ 7.2–7.8 ppm for aromatic protons, HRMS error < 2 ppm) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., sulfonyl groups show deshielded carbons at δ 125–135 ppm; pyrrolidine protons appear as multiplets at δ 2.5–3.5 ppm) .
- HRMS : Validate molecular weight accuracy (e.g., calculated vs. observed m/z within ±0.001 Da) .
- HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfonation or amine coupling steps .
- Reaction path screening : Apply automated algorithms (e.g., AFIR) to explore feasible pathways and identify energy barriers .
- Machine learning : Train models on existing reaction databases to predict optimal solvents or catalysts .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal assays : Compare radioligand binding (e.g., 5-HT₂C receptor) with functional assays (e.g., calcium flux) to confirm target engagement .
- Batch consistency : Replicate studies using identical synthesis protocols (e.g., same protecting groups for amine intermediates) .
- Statistical rigor : Apply ANOVA to assess inter-lab variability in IC₅₀ values .
Q. How to design experiments to investigate functional selectivity toward specific receptors (e.g., serotonin subtypes)?
- Methodological Answer :
- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluoro or methoxy groups) to probe steric/electronic effects .
- Bias factor analysis : Quantify signaling bias using β-arrestin recruitment vs. G-protein activation assays .
- Molecular docking : Model ligand-receptor interactions (e.g., AutoDock Vina) to rationalize selectivity trends .
Q. What methodologies ensure robust impurity profiling and compliance with pharmacopeial standards?
- Methodological Answer :
- Forced degradation : Expose the compound to heat, light, and acidic/basic conditions to generate degradation products .
- LC-MS/MS : Identify impurities (e.g., des-methyl analogs) via fragmentation patterns and compare with reference standards (e.g., USP class 1 impurities < 0.1%) .
- Method validation : Follow ICH Q2(R1) guidelines for linearity, LOD, and LOQ in HPLC analysis .
Eigenschaften
IUPAC Name |
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNZYMZEVIVCFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157432 | |
Record name | PF-4455242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322001-35-3 | |
Record name | [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1322001-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-4455242 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322001353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-4455242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4455242 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XT1FW9V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.